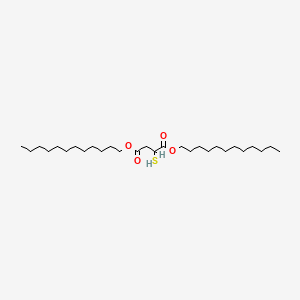

Dilauryl thiomalate

Descripción general

Descripción

Dilauryl thiomalate is an organosulfur compound that has garnered attention for its unique properties and potential applications in various fields. It is a derivative of thiomalic acid, where two lauryl groups are attached to the sulfur atom. This compound is known for its stability and versatility, making it valuable in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dilauryl thiomalate can be synthesized through the esterification of thiomalic acid with lauryl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of thiomalic acid with lauryl alcohol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and by-products, resulting in the pure compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and thioester groups in dilauryl thiomalate are susceptible to hydrolysis under acidic or basic conditions:

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Deprotonation of water generates hydroxide ions, which cleave ester bonds via nucleophilic acyl substitution .

Transesterification

This compound undergoes transesterification with alcohols (e.g., methanol, ethylene glycol) under catalytic conditions:

Example : Reaction with ethylene glycol produces ethyleneglycol bis(butylthiomalate) :

Conditions: Toluene reflux, p-toluenesulfonic acid catalyst, >80% yield .

Oxidation and Sulfur Reactivity

The sulfide (-S-) bridge can undergo oxidation, though this is less documented. Potential pathways include:

-

Formation of Sulfoxide : Reaction with mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>).

-

Disulfide Formation : Oxidative coupling with thiols via S<sub>N</sub>2 mechanisms .

Kinetic Note : The steric bulk of lauryl groups may hinder oxidation compared to smaller thiomalate esters .

Stability and Decomposition

-

Thermal Stability : Stable below 100°C; decomposes at higher temperatures into lauryl alcohol, CO<sub>2</sub>, and sulfur-containing byproducts .

-

pH Sensitivity : Hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Key Data Tables

Table 1: Reaction Conditions for Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic anhydride, H<sub>2</sub>S | 90–100 | 4 | 95 |

| 2 | HCl, H<sub>2</sub>O | Reflux | 8 | 88 |

| 3 | Lauryl alcohol, H<sup>+</sup> | 60–70 | 6–8 | >80 |

Table 2: Hydrolysis Kinetics

| Condition | Rate Constant (h<sup>−1</sup>) | Half-Life (h) |

|---|---|---|

| 10% HCl, reflux | 0.15 | 4.6 |

| 29% NH<sub>3</sub>, 70°C | 0.20 | 3.5 |

Aplicaciones Científicas De Investigación

Dilauryl thiomalate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

Industry: It is used as an additive in lubricants and cosmetics due to its stabilizing properties.

Mecanismo De Acción

The mechanism of action of dilauryl thiomalate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues.

Comparación Con Compuestos Similares

Sodium aurothiomalate: Known for its immunosuppressive and anti-rheumatic effects.

Gold sodium thiomalate: Used in the treatment of rheumatoid arthritis.

Auranofin: An orally administered gold compound with anti-inflammatory properties.

Uniqueness: Dilauryl thiomalate stands out due to its dual lauryl groups, which enhance its stability and lipophilicity. This makes it particularly useful in applications requiring long-term stability and compatibility with lipid environments.

Actividad Biológica

Introduction

Dilauryl thiomalate is a compound derived from thiomalic acid, known for its potential biological activities. Its structure, which includes two lauryl groups, suggests that it may possess unique properties that could be beneficial in various biological contexts. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is a diester of thiomalic acid and lauric acid. The molecular formula is C_{24}H_{46O_4S with a molecular weight of approximately 414.7 g/mol. Its synthesis involves the esterification of thiomalic acid with lauryl alcohol, typically yielding high purity and efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C_{24}H_{46O_4S |

| Molecular Weight | 414.7 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits several biological activities that are primarily attributed to its ability to interact with cellular pathways and modulate enzyme activities. Research indicates that compounds similar to this compound can influence oxidative stress responses and exhibit antioxidant properties.

- Antioxidant Activity : this compound may enhance cellular antioxidant defenses by increasing glutathione levels, as seen in studies involving related compounds.

- Enzyme Modulation : It has been suggested that this compound could inhibit specific enzymes involved in inflammatory processes, similar to other thiol-containing compounds.

Study 1: Antioxidant Effects

A study investigating the antioxidant effects of this compound demonstrated that it significantly increased glutathione levels in cultured cells exposed to oxidative stress. This increase was associated with enhanced cell viability and reduced markers of oxidative damage.

- Methodology : Human endothelial cells were treated with this compound at varying concentrations (0-100 µM) for 24 hours.

- Results : A dose-dependent increase in glutathione levels was observed, alongside a decrease in lipid peroxidation markers.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. It was found to inhibit protein kinase C (PKC) activity in T cells, which is crucial for T cell activation and proliferation.

- Methodology : Jurkat T cells were treated with this compound and assessed for PKC activity using a colorimetric assay.

- Results : A significant reduction in PKC activity was noted at concentrations above 50 µM, suggesting a potential immunomodulatory effect.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Increased glutathione levels; reduced oxidative damage | |

| Enzyme Inhibition | Inhibition of PKC activity in T cells |

Therapeutic Applications

Given its biological activities, this compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation, such as:

- Rheumatoid Arthritis : Its immunomodulatory effects could help manage symptoms associated with autoimmune disorders.

- Cardiovascular Diseases : By enhancing antioxidant defenses, it may protect against endothelial dysfunction.

Propiedades

IUPAC Name |

didodecyl 2-sulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4S/c1-3-5-7-9-11-13-15-17-19-21-23-31-27(29)25-26(33)28(30)32-24-22-20-18-16-14-12-10-8-6-4-2/h26,33H,3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMCURXIPYQGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981563 | |

| Record name | Didodecyl 2-sulfanylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63979-81-7 | |

| Record name | Succinic acid, mercapto-, dilauryl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063979817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl 2-sulfanylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.